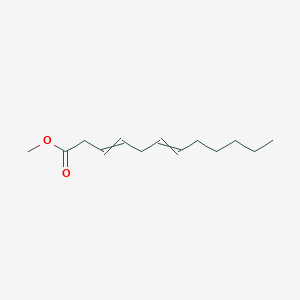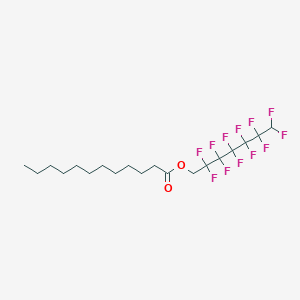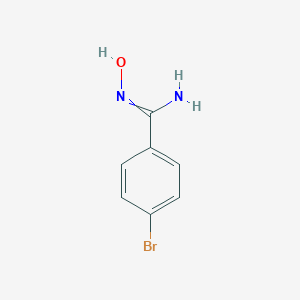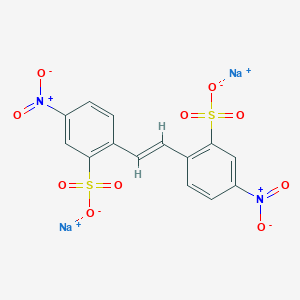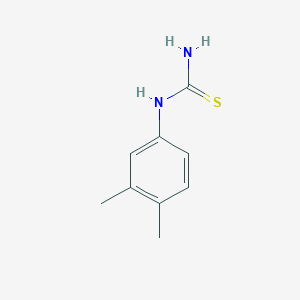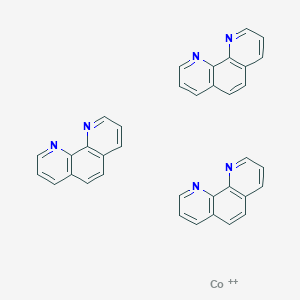
Triphenanthrolinecobalt(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenanthrolinecobalt(III), also known as [Co(phen)3]2+, is a coordination complex that has gained significant attention in the scientific community due to its diverse applications in various fields. This complex is formed by the coordination of three phenanthroline ligands with a central cobalt ion, resulting in a stable octahedral structure.
科学研究应用
Triphenanthrolinecobalt(III) has been extensively studied for its diverse applications in various fields of science. In the field of analytical chemistry, it is used as a reagent for the determination of metal ions in solution. The complex has been shown to selectively bind with transition metal ions, such as Fe(II), Cu(II), and Ni(II), and form stable complexes that can be easily detected by spectroscopic techniques.
In the field of medicinal chemistry, Triphenanthrolinecobalt(III) has been studied for its potential as an anticancer agent. The complex has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of the complex involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
作用机制
The mechanism of action of Triphenanthrolinecobalt(III) involves the coordination of the complex with biomolecules, such as DNA and proteins. The complex has been shown to bind with DNA and induce conformational changes that can lead to DNA damage. The complex can also bind with proteins and inhibit their enzymatic activity, leading to cell death.
生化和生理效应
Triphenanthrolinecobalt(III) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the complex can induce oxidative stress and DNA damage in cells. The complex has also been shown to inhibit the activity of various enzymes, such as topoisomerase and ribonucleotide reductase, which are essential for cell survival.
实验室实验的优点和局限性
Triphenanthrolinecobalt(III) has several advantages for lab experiments. The complex is stable and can be easily synthesized in large quantities. It has a high affinity for metal ions and biomolecules, making it an ideal reagent for various analytical and biological applications. However, the complex has some limitations, such as its potential toxicity to cells and the need for careful handling due to its oxidizing properties.
未来方向
Triphenanthrolinecobalt(III) has several potential future directions for research. In the field of medicinal chemistry, the complex can be further studied for its potential as an anticancer agent. The mechanism of action of the complex can be further elucidated to develop more effective and selective anticancer drugs. In the field of analytical chemistry, the complex can be further studied for its potential as a reagent for metal ion detection in complex matrices. The complex can also be studied for its potential as a catalyst for various organic reactions.
Conclusion:
In conclusion, Triphenanthrolinecobalt(III) is a versatile coordination complex that has diverse applications in various fields of science. The complex can be easily synthesized and has a high affinity for metal ions and biomolecules. The complex has potential as an anticancer agent and as a reagent for metal ion detection. Further research is needed to fully understand the mechanism of action of the complex and to develop more effective and selective drugs and reagents.
合成方法
The synthesis of Triphenanthrolinecobalt(III) involves the reaction of cobalt(II) chloride with phenanthroline in the presence of a strong oxidizing agent. The reaction is carried out in an aqueous medium and requires careful control of pH and temperature to obtain a pure product. The yield of the complex is typically around 70-80%, and the purity can be confirmed by various spectroscopic techniques, such as UV-Vis, IR, and NMR.
属性
CAS 编号 |
16788-34-4 |
|---|---|
产品名称 |
Triphenanthrolinecobalt(III) |
分子式 |
C36H24CoN6+2 |
分子量 |
599.5 g/mol |
IUPAC 名称 |
cobalt(2+);1,10-phenanthroline |
InChI |
InChI=1S/3C12H8N2.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 |
InChI 键 |
IKTXDYFWUWAEBH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
其他 CAS 编号 |
16788-34-4 |
同义词 |
(Co(phen)3)(3) cobalt(III) phenanthroline triphenanthrolinecobalt(III) triphenanthrolinecobalt(III) diacetate tris(1,10-phenanthroline)cobalt(III) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



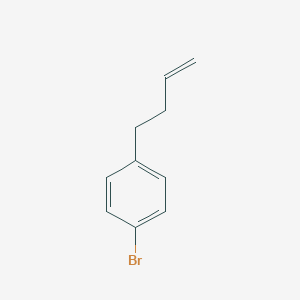
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
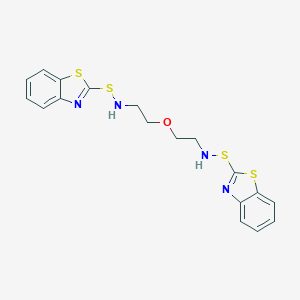
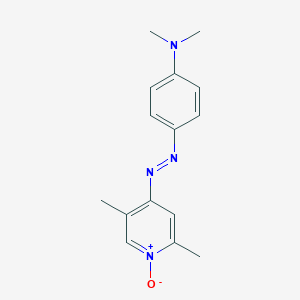
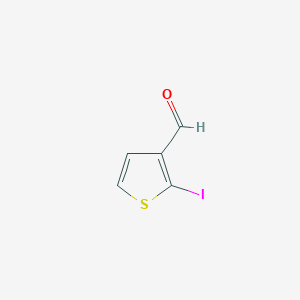
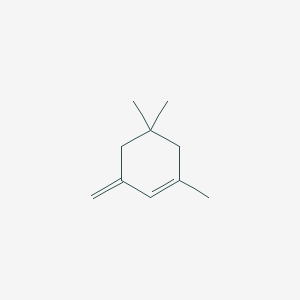
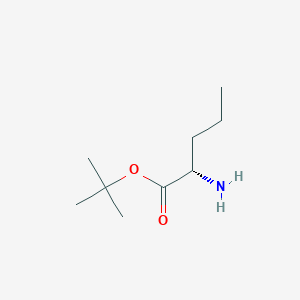
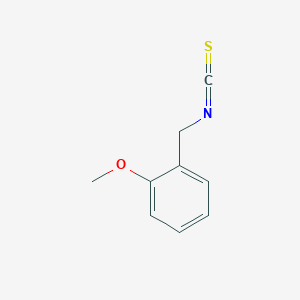
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
